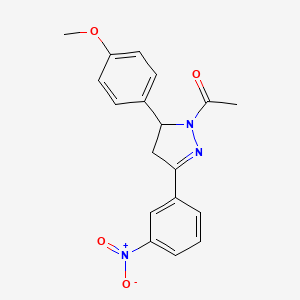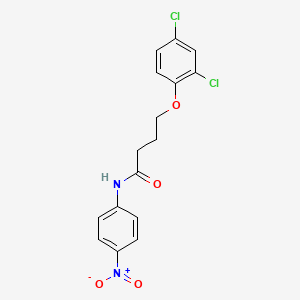
7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate, also known as Coumarin-30, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of coumarin derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate is not fully understood. However, studies have suggested that it may act on various cellular pathways, including the PI3K/Akt and MAPK/ERK pathways, to induce apoptosis in cancer cells. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It has also been found to inhibit the activity of acetylcholinesterase, which can improve cognitive function. Additionally, it has been found to have anti-inflammatory and antioxidant effects, which can protect cells from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been found to have low toxicity, making it safe for use in animal models. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, more studies are needed to determine the optimal dosage and treatment duration for different applications.
Orientations Futures
There are several future directions for research on 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate. One of the areas of focus is in cancer research, where more studies are needed to determine the optimal dosage and treatment duration for different types of cancer. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential use in treating Alzheimer's disease. Furthermore, more studies are needed to determine the safety and efficacy of this compound in humans. Overall, this compound shows promise as a potential therapeutic agent, and more research is needed to fully understand its potential applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been studied for its potential use in cancer research, Alzheimer's disease, and other applications. This compound has been synthesized using various methods and has been found to have low toxicity, making it safe for use in animal models. However, more studies are needed to determine its optimal dosage and treatment duration for different applications. Overall, this compound shows promise as a potential therapeutic agent, and more research is needed to fully understand its potential applications.
Méthodes De Synthèse
7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate can be synthesized using various methods. One of the commonly used methods is the reaction of 7-hydroxy-4-methylcoumarin with phenylacetic acid in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with methanesulfonyl chloride to obtain this compound. Other methods include the reaction of 4-phenylcoumarin with methyl chloroformate and the reaction of 7-hydroxy-4-methylcoumarin with benzaldehyde in the presence of a base.
Applications De Recherche Scientifique
7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate has been studied for its potential therapeutic properties in various scientific research applications. One of the significant applications is in cancer research. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of tumors in animal models. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been found to have neuroprotective properties. Additionally, it has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.
Propriétés
IUPAC Name |
(7-methyl-2-oxo-4-phenylchromen-5-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5S/c1-11-8-14-17(15(9-11)22-23(2,19)20)13(10-16(18)21-14)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZUTTYVOUKKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5037692.png)
![N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5037698.png)
![N-[4-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5037699.png)

![4-hydroxy-3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide](/img/structure/B5037712.png)

![1-phenyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5037727.png)
![1-(4-bromophenyl)-5-[4-(1-piperidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5037729.png)
![methyl 2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5037738.png)
![3-[(3-methylcyclohexyl)amino]-2-azepanone](/img/structure/B5037739.png)

![2-amino-6'-bromo-5',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5037752.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5037762.png)
![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5037787.png)